molecular formula C9H16O4 B6272344 4-methoxy-2,2-dimethyloxane-4-carboxylic acid CAS No. 1592594-01-8

4-methoxy-2,2-dimethyloxane-4-carboxylic acid

Cat. No. B6272344
CAS RN: 1592594-01-8
M. Wt: 188.2
InChI Key:
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Description

4-Methoxy-2,2-dimethyloxane-4-carboxylic acid (MDOC) is a carboxylic acid that is widely used in various scientific research applications. It is a versatile compound that can be synthesized in a variety of ways, and is an invaluable tool in the study of biochemistry and physiology.

Mechanism of Action

4-methoxy-2,2-dimethyloxane-4-carboxylic acid acts as an inhibitor of enzymes, and is able to bind to the active sites of enzymes and prevent them from functioning. This inhibition is reversible, meaning that the enzyme can be reactivated if the inhibitor is removed. 4-methoxy-2,2-dimethyloxane-4-carboxylic acid also acts as an agonist of some receptors, meaning that it can activate the receptor and cause a physiological response.
Biochemical and Physiological Effects
4-methoxy-2,2-dimethyloxane-4-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, and to activate certain receptors. In addition, 4-methoxy-2,2-dimethyloxane-4-carboxylic acid has been shown to affect the expression of certain genes, and to modulate the immune system.

Advantages and Limitations for Lab Experiments

4-methoxy-2,2-dimethyloxane-4-carboxylic acid has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, and can be used in a variety of different experiments. Additionally, 4-methoxy-2,2-dimethyloxane-4-carboxylic acid is relatively stable and can be stored for long periods of time. However, 4-methoxy-2,2-dimethyloxane-4-carboxylic acid also has some limitations, such as a low solubility in water, and the fact that it can be toxic at high concentrations.

Future Directions

There are a number of potential future directions for 4-methoxy-2,2-dimethyloxane-4-carboxylic acid research. One potential direction is to explore the effects of 4-methoxy-2,2-dimethyloxane-4-carboxylic acid on the expression of genes involved in disease processes. Additionally, 4-methoxy-2,2-dimethyloxane-4-carboxylic acid could be used to study the effects of different compounds on the immune system. Finally, 4-methoxy-2,2-dimethyloxane-4-carboxylic acid could be used to study the effects of different compounds on cellular processes, such as cell proliferation, differentiation, and apoptosis.

Synthesis Methods

4-methoxy-2,2-dimethyloxane-4-carboxylic acid can be synthesized through a number of different methods, including the Wittig reaction, the Stille reaction, and the Grignard reaction. The Wittig reaction is the most commonly used method, and involves the reaction of an aldehyde or ketone with a phosphonium salt in the presence of a base. The Stille reaction is similar to the Wittig reaction, but uses a palladium catalyst instead of a phosphonium salt. The Grignard reaction is the most complex of the three methods, and involves the reaction of an alkyl halide with a magnesium halide in the presence of a base.

Scientific Research Applications

4-methoxy-2,2-dimethyloxane-4-carboxylic acid is used in a variety of scientific research applications, including biochemistry, physiology, and toxicology. It is also used to study the effects of different compounds on enzyme activity, and as a tool to study the structure and function of proteins. In addition, 4-methoxy-2,2-dimethyloxane-4-carboxylic acid is used to study the effects of drugs on cellular processes, and to study the effects of different compounds on the immune system.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-methoxy-2,2-dimethyloxane-4-carboxylic acid can be achieved through a multi-step process involving the protection of a carboxylic acid group, followed by alkylation and deprotection reactions.", "Starting Materials": [ "4-methoxybenzoic acid", "2,2-dimethyloxirane", "Sodium hydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Protection of carboxylic acid group by reacting 4-methoxybenzoic acid with methanol and hydrochloric acid to form methyl 4-methoxybenzoate.", "Step 2: Alkylation of the protected carboxylic acid by reacting methyl 4-methoxybenzoate with 2,2-dimethyloxirane and sodium hydride to form methyl 4-methoxy-2,2-dimethyloxane-4-carboxylate.", "Step 3: Deprotection of the methyl ester group by reacting methyl 4-methoxy-2,2-dimethyloxane-4-carboxylate with sodium hydroxide and water to form 4-methoxy-2,2-dimethyloxane-4-carboxylic acid.", "Step 4: Purification of the final product by recrystallization or column chromatography." ] }

CAS RN

1592594-01-8

Product Name

4-methoxy-2,2-dimethyloxane-4-carboxylic acid

Molecular Formula

C9H16O4

Molecular Weight

188.2

Purity

95

Origin of Product

United States

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